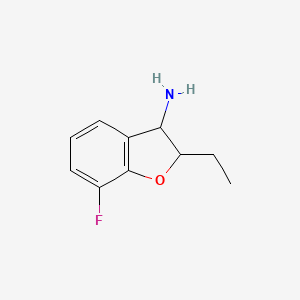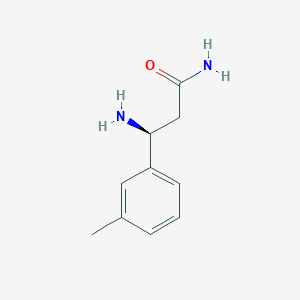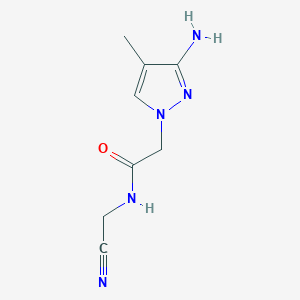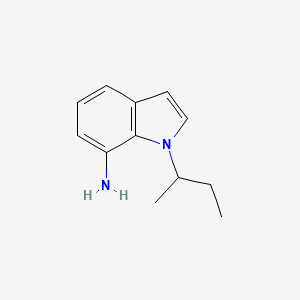
5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring. The presence of a bromine atom on the pyrazole ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 4-bromo-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. The reaction may require a catalyst and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group may play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine atom but lacks the thiophene and aldehyde groups.
Thiophene-2-carbaldehyde: Contains the thiophene ring with an aldehyde group but lacks the pyrazole ring and bromine atom.
Uniqueness
5-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, along with the presence of both a bromine atom and an aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H5BrN2OS |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
5-(4-bromopyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-10-11(4-6)8-2-1-7(5-12)13-8/h1-5H |
Clave InChI |
BQTITWWDCWEQEY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)N2C=C(C=N2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
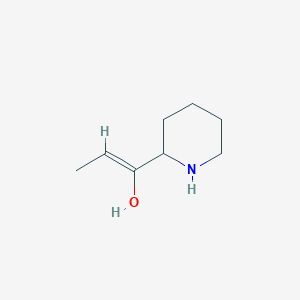
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)
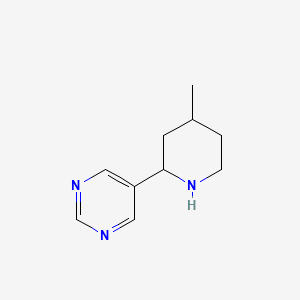
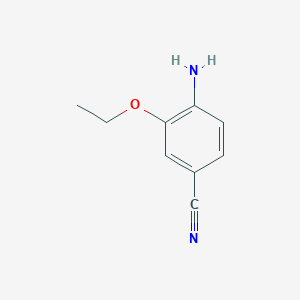
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
